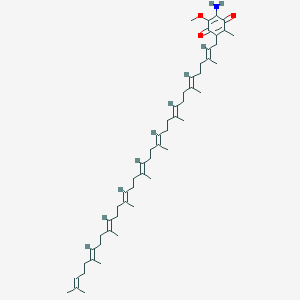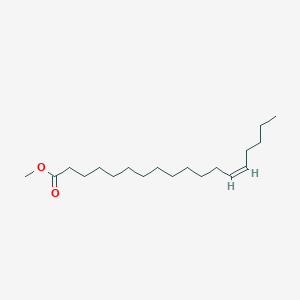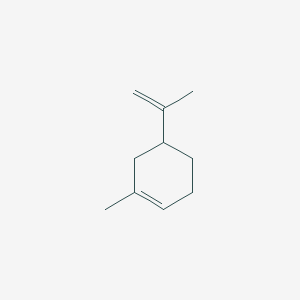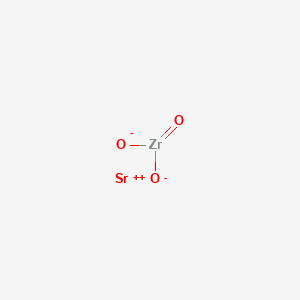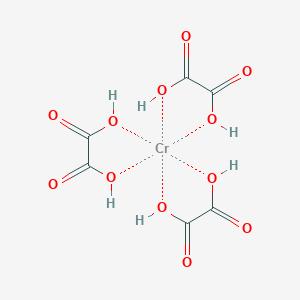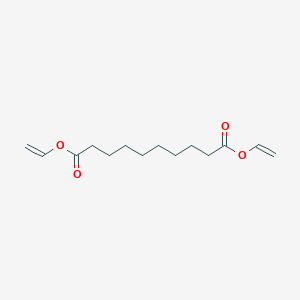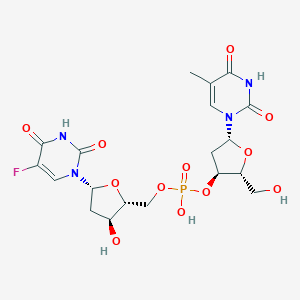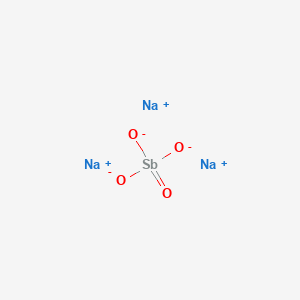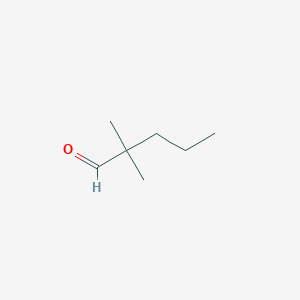
Neodymium-145
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium-145 is a radioactive isotope of neodymium, a rare earth element. It has a half-life of 143 days and decays through beta emission. Neodymium-145 is used in scientific research for various applications, including radiography, tracer studies, and nuclear medicine.
Wirkmechanismus
Neodymium-145 decays through beta emission, which involves the emission of high-energy electrons. The emitted electrons can penetrate tissues and interact with biological molecules, leading to the formation of free radicals and other reactive species. These reactive species can cause damage to cellular components, such as DNA, proteins, and lipids.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of neodymium-145 depend on the specific application and the dose used. In tracer studies, neodymium-145 can be used to investigate the metabolism of various compounds, including carbohydrates, amino acids, and lipids. In nuclear medicine, neodymium-145 can be used for imaging and diagnostic purposes, such as the detection of tumors and the evaluation of organ function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using neodymium-145 in lab experiments is its relatively long half-life, which allows for extended studies without the need for frequent isotope replenishment. Another advantage is its high specific activity, which allows for the detection of low levels of neodymium-145 in biological samples. However, one limitation is the potential for radiation damage to biological samples, which can affect the accuracy and reliability of experimental results.
Zukünftige Richtungen
Neodymium-145 has various potential future directions in scientific research. One future direction is the development of new radiotracers for imaging and diagnostic purposes, such as the detection of specific biomolecules or disease states. Another future direction is the investigation of the biological effects of neodymium-145 at the cellular and molecular level, which can provide insights into the mechanisms of radiation damage and potential therapeutic strategies.
Synthesemethoden
Neodymium-145 can be synthesized through the neutron activation of stable neodymium-144. The process involves bombarding neodymium-144 with neutrons, which leads to the formation of neodymium-145. The resulting neodymium-145 is purified using various chemical separation techniques.
Wissenschaftliche Forschungsanwendungen
Neodymium-145 has various applications in scientific research. It is used as a radiotracer in biological studies, such as the investigation of metabolic pathways and the study of protein and nucleic acid synthesis. Neodymium-145 is also used in nuclear medicine for imaging and diagnostic purposes.
Eigenschaften
CAS-Nummer |
14336-84-6 |
|---|---|
Produktname |
Neodymium-145 |
Molekularformel |
Nd |
Molekulargewicht |
144.91258 g/mol |
IUPAC-Name |
neodymium-145 |
InChI |
InChI=1S/Nd/i1+1 |
InChI-Schlüssel |
QEFYFXOXNSNQGX-OUBTZVSYSA-N |
Isomerische SMILES |
[145Nd] |
SMILES |
[Nd] |
Kanonische SMILES |
[Nd] |
Synonyme |
145Nd isotope Nd-145 isotope Neodymium-145 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



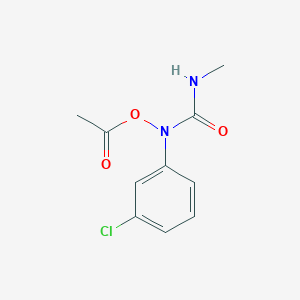
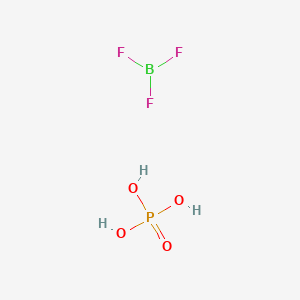
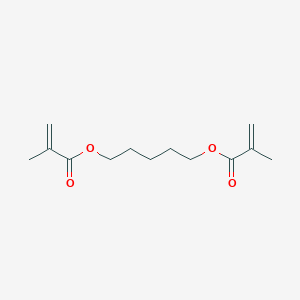
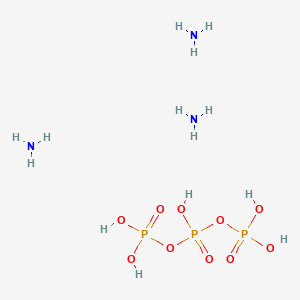
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
